N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
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Description
N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the pyridine-2,3-dione family and has been shown to have a range of interesting properties that make it useful for studying various biological processes.
Scientific Research Applications
Medicinal Chemistry Applications
- Kinase Inhibition : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the queried compound, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in vivo, leading to the advancement of one analogue into phase I clinical trials due to its efficacy and favorable safety profiles (Schroeder et al., 2009).
Materials Science Applications
- Polymer Synthesis : Studies on the synthesis and characterization of novel aromatic polyamides with polyalicyclic cardo groups indicate the versatility of similar core structures in developing materials with outstanding thermal stability and mechanical properties. These polymers are soluble in polar aprotic solvents and can form transparent, flexible, and tough films (Hsiao et al., 1999).
Molecular Imaging Applications
- Radiotracer Development : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the potential of fluorinated compounds in developing PET radiotracers for studying CB1 cannabinoid receptors in the brain. This highlights the application of similar structures in enhancing our understanding of neurobiological processes (Katoch-Rouse & Horti, 2003).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O3/c20-13-8-14(21)10-16(9-13)23-18(25)17-2-1-7-24(19(17)26)27-11-12-3-5-15(22)6-4-12/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDNZLNJQMNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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